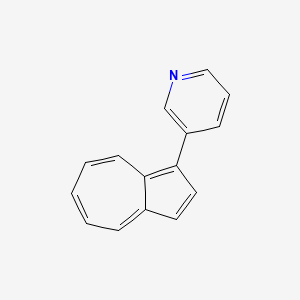

3-(Azulen-1-yl)pyridine

Description

Unique Electronic Structures of Azulenoid and Pyridyl Moieties

The distinct characteristics of 3-(Azulen-1-yl)pyridine are rooted in the fundamental electronic properties of its constituent azulene (B44059) and pyridine (B92270) rings.

Azulene: Unlike its colorless isomer naphthalene, azulene is a dark blue solid, a property stemming from its unusual electronic structure. wikipedia.org It consists of a fused five-membered and seven-membered ring system, creating a non-alternant aromatic hydrocarbon with 10 π-electrons. wikipedia.orgdoi.org This arrangement leads to a significant dipole moment, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient. acs.orgresearchgate.net This inherent polarity, often described as zwitterionic aromaticity, is a key feature of azulene. doi.org The highest occupied molecular orbital (HOMO) of azulene has its largest coefficients on the odd-numbered carbon atoms, while the lowest unoccupied molecular orbital (LUMO) is primarily localized on the even-numbered positions. acs.org This electronic distribution dictates its reactivity, particularly its propensity for electrophilic substitution at the 1- and 3-positions of the five-membered ring.

Pyridine: Pyridine is a six-membered heterocyclic aromatic compound containing one nitrogen atom. numberanalytics.com It is isoelectronic with benzene, possessing a delocalized system of six π-electrons that confers aromatic stability. numberanalytics.com However, the presence of the electronegative nitrogen atom significantly alters the electronic landscape compared to benzene. numberanalytics.comtandfonline.com The nitrogen atom withdraws electron density from the ring, making the carbon atoms electron-deficient, particularly at the 2, 4, and 6 positions. The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and is responsible for the basicity of pyridine. numberanalytics.com The HOMO of pyridine is a π orbital, while the LUMO is a π* orbital. numberanalytics.com

Academic Significance of π-Conjugated Azulenyl-Heteroaromatic Systems in Contemporary Chemistry

The fusion of azulene and heteroaromatic moieties, such as pyridine, creates π-conjugated systems with intriguing properties and significant academic interest. These systems are promising building blocks for advanced organic materials. acs.orgnih.gov The combination of the electron-donating azulene unit and the electron-accepting pyridine unit can lead to materials with unique photophysical and electrochemical properties. upb.roresearchgate.net

The intramolecular charge transfer characteristics of these systems are of particular interest for applications in nonlinear optics and as chromophores in dyes. acs.org The ability to tune the electronic properties by modifying substituents on either the azulene or pyridine ring allows for the rational design of materials with specific functions. beilstein-journals.orgsemanticscholar.org For instance, azulene-based conjugated systems have been explored for their potential in organic field-effect transistors (OFETs) and as components in light-emitting diodes (LEDs) and supramolecular materials. researchgate.net The development of synthetic methodologies to create these complex molecules, such as the reductive cyclization of 1-nitroazulenes to form azulene-pyridine-fused heteroaromatics, has opened new avenues for research in this area. acs.orgnih.govacs.org

Historical Context of Azulene Chemistry and its Derivatives in Academic Research

The history of azulene chemistry is rich and dates back to the 15th century with the isolation of the blue chromophore from chamomile oil. wikipedia.org However, the structure of azulene was not correctly identified until the work of Lavoslav Ružička, and its first organic synthesis was achieved by Placidus Plattner in 1937. wikipedia.org Early research focused on understanding its unique blue color and aromatic character.

The development of synthetic methods to access azulene and its derivatives has been a long-standing area of interest. wikipedia.org These methods include the condensation of cyclopentadiene (B3395910) with unsaturated C5-synthons and routes starting from cycloheptatriene. wikipedia.org The investigation into the reactivity of azulene revealed its propensity for electrophilic substitution, which has been exploited to create a wide array of derivatives. mdpi.com The synthesis of azulenyl-substituted pyridines and other heteroaromatics represents a more recent chapter in azulene chemistry, driven by the quest for new functional materials. semanticscholar.orgmdpi.com The exploration of azulene-based polymers and frameworks for optoelectronic and energy applications highlights the continuing evolution and contemporary relevance of this fascinating molecule. acs.orgresearchgate.net

Direct Coupling and Cross-Coupling Strategies for Carbon-Carbon Bond Formation

The direct formation of a carbon-carbon bond between an azulene and a pyridine ring is a powerful and convergent approach to synthesizing azulenyl-pyridines. Palladium-catalyzed cross-coupling reactions have emerged as a particularly effective set of tools for this purpose.

Palladium-Catalyzed Cross-Coupling Procedures for Azulenyl-Pyridine Linkages

Palladium-catalyzed cross-coupling reactions provide a versatile platform for the formation of C-C bonds between azulene and pyridine rings. One prominent strategy is the direct C–H arylation of pyridines. This method avoids the need for pre-functionalization of the pyridine ring, making it an atom-economical approach. The regioselectivity of direct C–H arylation on the pyridine ring can be influenced by the electronic properties of both the pyridine C–H bonds and the substituents present on the ring. For instance, electron-withdrawing groups on the pyridine ring can direct the arylation to specific positions. While the direct C-H arylation of pyridines is a known process, its specific application to the synthesis of this compound would involve the coupling of an azulene derivative with a 3-substituted pyridine under palladium catalysis. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity and yield.

Intramolecular versions of palladium-catalyzed direct arylation have been successfully employed to synthesize fused heteroaromatic compounds containing a pyridine ring. For example, the cyclization of 2-quinolinecarboxyamide bearing a C–Br bond on an N-aryl moiety proceeds via C–H activation on the pyridine ring to yield a fused system beilstein-journals.org. This demonstrates the potential of palladium catalysis to form C-C bonds involving pyridine rings, a principle that can be extended to intermolecular reactions for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling for Azulenyl-Pyridine Systems

The Suzuki-Miyaura cross-coupling reaction is a highly reliable and widely used method for the formation of carbon-carbon bonds. In the context of azulenyl-pyridine synthesis, this reaction typically involves the coupling of an azulenylboronic acid derivative with a halopyridine in the presence of a palladium catalyst and a base. This methodology has been successfully applied to the synthesis of various biaryl and heteroaryl compounds.

The synthesis of 4-(azulen-1-yl)-pyridines has been achieved, showcasing the utility of this approach for linking azulene and pyridine moieties semanticscholar.org. The general strategy involves the preparation of an azulenylboronic acid, which is then coupled with a suitable halopyridine, such as 3-bromopyridine (B30812) or 3-chloropyridine, to yield the desired this compound. The reaction conditions, including the choice of palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent, are critical for optimizing the reaction yield and purity of the product. A key advantage of the Suzuki-Miyaura coupling is its high tolerance for a wide range of functional groups on both coupling partners.

Table 1: Key Features of Palladium-Catalyzed Cross-Coupling Reactions for Azulenyl-Pyridine Synthesis

| Coupling Strategy | Key Reactants | Catalyst System (Typical) | Advantages |

| Direct C-H Arylation | Azulene derivative, Halopyridine | Pd(OAc)₂, Phosphine (B1218219) ligand, Base | Atom-economical, avoids pre-functionalization of pyridine |

| Suzuki-Miyaura Coupling | Azulenylboronic acid, Halopyridine | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | High functional group tolerance, reliable and high-yielding |

Cyclization and Condensation Reactions for Azulenyl-Pyridine Scaffold Formation

An alternative to coupling pre-formed rings is the construction of the pyridine ring directly onto an azulene template. This approach often involves cyclization and condensation reactions of appropriately functionalized azulene precursors.

Reductive Cyclization Approaches for Fused Azulene-Pyridine Heteroaromatics

Reductive cyclization of nitroarenes is a powerful method for the synthesis of fused heterocyclic systems. In the context of azulene chemistry, the reductive cyclization of a 1-nitroazulene derivative has been shown to be an effective strategy for constructing azulene- and pyridine-fused heteroaromatics nsf.govnih.govmit.eduacs.org. This unexpected synthesis pathway leads to the formation of a seven-fused ring system nsf.govnih.govmit.eduacs.org. The reaction is typically carried out using a reducing agent, which facilitates the reduction of the nitro group to a nitroso or nitrene intermediate, followed by an intramolecular cyclization and subsequent aromatization to form the fused pyridine ring.

The scope of this reductive cyclization has been explored with various 1-nitroazulene compounds, demonstrating its utility in producing a range of azulene- and pyridine-fused heteroaromatics in moderate yields nsf.gov. The structure of these complex molecules has been unambiguously confirmed by single-crystal X-ray analysis nih.govmit.eduacs.org. These fused systems exhibit interesting photophysical and electrochemical properties, suggesting their potential as semiconductors nih.govmit.eduacs.org.

Another approach to fused azulene-pyridine systems involves the Brønsted acid-catalyzed intramolecular cyclization of 2-arylaminoazulene derivatives semanticscholar.orgmdpi.comnih.gov. These precursors, readily prepared from 2-chloroazulenes, undergo cyclization to form azuleno[2,1-b]quinolones, which can be subsequently converted to azuleno[2,1-b]quinolines through halogenative aromatization with reagents like POCl₃ mdpi.comnih.govresearchgate.net.

Kröhnke-Type Synthesis and Aldol (B89426) Condensation Routes to Azulenyl-Pyridines

The Kröhnke pyridine synthesis is a classic and versatile method for the preparation of substituted pyridines wikipedia.orgnih.govresearchgate.netquimicaorganica.orgscribd.com. This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium (B1175870) acetate (B1210297) wikipedia.orgnih.govresearchgate.net. For the synthesis of azulenyl-pyridines, an azulene-containing α,β-unsaturated carbonyl compound (an azulenyl chalcone) would be a key intermediate.

The synthesis of such azulene-containing chalcones can be readily achieved through a Claisen-Schmidt condensation, which is a type of aldol condensation nih.gov. This reaction involves the base-catalyzed condensation of an azulene-1-carbaldehyde with an appropriate methyl ketone nih.gov. The resulting azulenyl chalcone (B49325) can then be reacted with a suitable nitrogen source to form the pyridine ring. This multi-step approach allows for the introduction of a variety of substituents on both the azulene and pyridine rings. For instance, pyridine-based chalcones have been synthesized via aldol condensation of pyridine-2-carbaldehyde with various acetophenones nih.gov. A similar strategy can be envisioned starting with azulene-1-carbaldehyde.

Table 2: Comparison of Cyclization and Condensation Methodologies

| Synthetic Route | Key Precursors | Reaction Type | Product Type |

| Reductive Cyclization | 1-Nitroazulene derivatives | Intramolecular cyclization | Fused azulene-pyridine heteroaromatics |

| Kröhnke-Type Synthesis | Azulenyl chalcone, Ammonium acetate | Condensation/Cyclization | Substituted azulenyl-pyridines |

| Aldol Condensation | Azulene-1-carbaldehyde, Methyl ketone | Condensation | Azulenyl chalcones (pyridine precursors) |

Synthesis from Pyrylium (B1242799) Salts and Ammonium Acetate as Precursors

The reaction of pyrylium salts with a nitrogen source, such as ammonium acetate, is a well-established and efficient method for the synthesis of pyridines semanticscholar.orgresearchgate.net. This transformation involves the nucleophilic attack of ammonia (B1221849) (generated from ammonium acetate) on the pyrylium ring, leading to a ring-opening and subsequent ring-closure to form the pyridine ring.

For the synthesis of azulenyl-pyridines, an azulene-substituted pyrylium salt is required as the starting material. These pyrylium salts can be prepared through various methods. Once the azulenyl-pyrylium salt is obtained, its reaction with ammonium acetate in a suitable solvent, such as boiling ethanol, provides the corresponding azulenyl-pyridine in good yield semanticscholar.org. This method has been successfully used to synthesize 4-(azulen-1-yl)-2,6-diphenylpyridines from the corresponding 4-(azulen-1-yl)-2,6-diphenylpyrylium perchlorates semanticscholar.org. The versatility of this approach lies in the ability to synthesize a wide range of substituted pyrylium salts, which can then be converted into the corresponding pyridines. The use of pyrylium salts as synthons is a powerful strategy for accessing highly functionalized pyridine derivatives semanticscholar.org.

Structure

2D Structure

3D Structure

Properties

CAS No. |

921228-56-0 |

|---|---|

Molecular Formula |

C15H11N |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

3-azulen-1-ylpyridine |

InChI |

InChI=1S/C15H11N/c1-2-5-12-8-9-15(14(12)7-3-1)13-6-4-10-16-11-13/h1-11H |

InChI Key |

TZEDBNRWOQUJQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=CC(=C2C=C1)C3=CN=CC=C3 |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of Azulenyl Pyridine Compounds

X-ray Crystallography for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. For azulenyl-pyridine derivatives, this analysis reveals crucial details about the planarity of the molecule and how the molecules arrange themselves in the solid state.

In related azulene-pyridine fused heteroaromatics, X-ray analysis has confirmed a relatively planar backbone, with minimal dihedral angles between the fused ring systems. mdpi.com The bond lengths within the pyridine (B92270) ring typically fall within the normal range of 1.33–1.39 Å. soton.ac.uk For instance, in similar pyridine-containing structures, C-N bond lengths are consistent with aromatic character. mdpi.com

The packing of these molecules in the crystal lattice is often governed by π-π stacking interactions. In many azulene- and pyridine-containing crystal structures, a herringbone-like packing motif is observed. nih.govnih.gov This arrangement, where molecules are packed in a tilted fashion, is common for aromatic systems and is driven by the optimization of intermolecular forces. The distances between the planes of adjacent aromatic rings are typically around 3.4 to 3.8 Å, indicating significant π-π interactions that contribute to the stability of the crystal structure. nih.gov For 3-(Azulen-1-yl)pyridine, a similar planar conformation and packing arrangement, influenced by C–H⋯N hydrogen bonds and π–π stacking, would be anticipated.

Table 1: Representative Crystallographic Data for a Substituted Pyridine Derivative (Note: Data is for a related pyridine derivative, 2-[2-(pyridin-3-yl)diazen-1-yl]aniline, as specific data for this compound is not publicly available. This data is illustrative of a typical crystal structure in this class.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 90 |

| β (°) | 98.6180(10) |

| γ (°) | 90 |

| Volume (ų) | 900.07(5) |

| Z (molecules per unit cell) | 4 |

| Data sourced from related pyridine structures. mdpi.comnih.govnih.govimist.ma |

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, provides profound insights into the electronic structure and excited-state behavior of molecules by probing the transitions between different electronic energy levels.

UV-Vis absorption spectroscopy measures the absorption of light as a function of wavelength, corresponding to the promotion of electrons from the ground state (S₀) to various singlet excited states (S₁, S₂, S₃, etc.). The spectrum of this compound is expected to be a composite of the transitions originating from both the azulene (B44059) and pyridine moieties.

Azulene is renowned for its distinct electronic spectrum, characterized by a weak, long-wavelength absorption band in the visible region (around 580-700 nm). This band is assigned to the S₀→S₁ (HOMO→LUMO) transition and is responsible for azulene's characteristic blue color. nsf.gov This transition has a low oscillator strength because the electronic transition moment is small. In contrast, azulene and its derivatives exhibit a much more intense absorption band in the near-UV region (around 340-380 nm), which is attributed to the S₀→S₂ transition. nih.gov Additional strong absorptions (S₀→S₃, etc.) typically occur at shorter wavelengths in the UV region. researchgate.net

The pyridine moiety itself shows absorptions in the UV region, typically around 250-270 nm, corresponding to π→π* transitions. researchgate.netnist.gov In this compound, the electronic systems of the two rings are conjugated, leading to shifts in these absorption bands compared to the individual molecules. The S₀→S₂ transition of the azulene core is often the most prominent feature in the near-UV region for 1-substituted azulenes. researchgate.net

Table 2: Typical Electronic Absorption Data for Azulenyl-Pyridine Systems (Note: This data is representative of 1-substituted azulenyl-pyridine derivatives. The exact λₘₐₓ values for this compound may vary.)

| Electronic Transition | Typical λₘₐₓ Range (nm) | Description |

| S₀→S₁ | 580 - 700 | Weak absorption, HOMO→LUMO, azulene-localized |

| S₀→S₂ | 340 - 380 | Strong absorption, primarily azulene-localized |

| S₀→S₃ (and higher) | < 300 | Strong absorptions, mix of azulene and pyridine π→π* |

Fluorescence Spectroscopy: Investigation of Excited State Dynamics and Emission Characteristics

Fluorescence spectroscopy measures the light emitted when a molecule relaxes from an excited electronic state to the ground state. Most aromatic molecules fluoresce from their lowest singlet excited state (S₁), a phenomenon known as Kasha's rule. Azulene and its derivatives are a famous exception to this rule.

Due to a large energy gap between the S₂ and S₁ states, internal conversion from S₂ to S₁ is slow, allowing for significant fluorescence to occur directly from the S₂ state. This "anomalous" S₂→S₀ fluorescence is a hallmark of azulene chemistry. nih.gov For azulenyl-pyridine compounds, emission is therefore expected primarily from the S₂ state, typically appearing in the blue-violet region of the spectrum (around 400-450 nm). nih.gov

Some azulene derivatives can also exhibit a much weaker, red-shifted emission from the S₁ state (S₁→S₀ fluorescence), although this is often difficult to observe. nih.gov The study of fluorescence lifetimes and quantum yields provides further information on the dynamics of the excited states, including the rates of radiative (fluorescence) and non-radiative decay processes. The substitution pattern on the azulene ring can significantly influence these properties.

Table 3: Representative Fluorescence Emission Data for Azulenyl-Pyridine Derivatives (Note: This data is illustrative of the typical emission behavior of azulene derivatives. Specific values for this compound may differ.)

| Emission Transition | Typical Emission Range (nm) | Characteristics |

| S₂→S₀ | 400 - 450 | Strong, anomalous fluorescence |

| S₁→S₀ | > 530 | Very weak, often non-observable fluorescence |

| Data sourced from studies on fluorescent azulene derivatives. nih.govresearchgate.net |

Vibrational Spectroscopy for Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are powerful for identifying functional groups and providing a detailed fingerprint of the molecular structure.

Infrared (IR) spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, such as stretching and bending of bonds. The IR spectrum of this compound would show characteristic bands for both the azulene and pyridine rings.

Pyridine Ring Vibrations : The pyridine ring has several characteristic vibrational modes. Strong bands are typically observed in the 1600-1430 cm⁻¹ region due to C=C and C=N stretching vibrations. pw.edu.pl C-H aromatic stretching vibrations appear above 3000 cm⁻¹. pw.edu.pl Ring "breathing" modes, which involve the concerted expansion and contraction of the entire ring, also give rise to characteristic bands.

Azulene Ring Vibrations : The azulene moiety also has a complex set of C-C and C-H stretching and bending vibrations throughout the mid-IR region.

C-C Inter-ring Stretch : The stretching vibration of the C-C single bond connecting the azulene and pyridine rings would also be present.

The precise frequencies of these vibrations can be influenced by the electronic coupling between the two ring systems.

Table 4: Expected Characteristic IR Vibrational Modes for this compound (Note: Frequencies are based on typical values for substituted pyridines and azulenes.)

| Wavenumber Range (cm⁻¹) | Vibrational Assignment |

| 3100 - 3000 | Aromatic C-H Stretching (Pyridine & Azulene) |

| 1600 - 1550 | C=N and C=C Ring Stretching (Pyridine) |

| 1550 - 1430 | C=C Aromatic Ring Stretching (Pyridine & Azulene) |

| 1200 - 1000 | In-plane C-H Bending |

| 900 - 700 | Out-of-plane C-H Bending |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It relies on changes in the polarizability of a molecule during a vibration. For a vibration to be Raman-active, the polarizability of the molecule must change.

In this compound, the highly polarizable π-electron systems of both the azulene and pyridine rings are expected to give rise to strong Raman signals. Key features in the Raman spectrum would include:

Ring Breathing Modes : A particularly strong and sharp band, typically around 990-1030 cm⁻¹, is characteristic of the symmetric ring breathing vibration of the pyridine ring. researchgate.net This mode is often one of the most intense peaks in the Raman spectrum of pyridine derivatives.

Ring Stretching Modes : C=C and C=N stretching vibrations, similar to those seen in the IR spectrum, are also prominent in the 1400-1600 cm⁻¹ region.

Because of the different selection rules, some vibrations may be strong in the Raman spectrum but weak or absent in the IR spectrum, and vice versa, making the two techniques highly complementary.

Table 5: Expected Prominent Raman Shifts for this compound (Note: Frequencies are based on typical values for substituted pyridines.)

| Raman Shift Range (cm⁻¹) | Vibrational Assignment |

| 3100 - 3000 | Aromatic C-H Stretching |

| 1610 - 1570 | C=C and C=N Ring Stretching |

| 1050 - 990 | Symmetric Ring Breathing (Pyridine) |

| Data sourced from Raman studies of pyridine. researchgate.netsemi.ac.cn |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel compounds like this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework by probing the magnetic properties of atomic nuclei.

In the ¹H NMR spectrum of an azulenyl-pyridine, the signals are typically well-resolved, allowing for the precise assignment of each proton. For the azulene moiety, the protons on the seven-membered ring (H-4, H-5, H-6, H-7, H-8) generally appear deshielded compared to the parent azulene due to the electronic influence of the pyridine substituent. lew.ro The protons on the five-membered ring (H-2 and H-3) also show characteristic chemical shifts. The substitution pattern is confirmed by the coupling constants (J-values) between adjacent protons. semanticscholar.org

The pyridine ring also exhibits a distinct set of signals. Due to the electron-withdrawing nature of the nitrogen atom, the protons on the pyridine ring are generally found at lower fields (higher ppm values) compared to benzene. nih.gov The proton at the C-2 position is typically the most deshielded, followed by the protons at C-6 and C-4. The specific chemical shifts and coupling patterns allow for the definitive identification of the 3-substitution pattern on the pyridine ring. researchgate.net Correlation experiments such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) can be employed to definitively assign the proton and carbon signals, respectively. semanticscholar.org

A representative table of expected ¹H NMR chemical shifts for this compound is provided below, based on data for structurally similar compounds. semanticscholar.orgumich.edu

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Azulene H-2 | ~7.6 | d (doublet) | ~4.0 |

| Azulene H-3 | ~7.2 | d (doublet) | ~4.0 |

| Azulene H-4 | ~8.3 | d (doublet) | ~9.5 |

| Azulene H-5 | ~7.0 | t (triplet) | ~9.8 |

| Azulene H-6 | ~7.5 | t (triplet) | ~9.8 |

| Azulene H-7 | ~7.0 | t (triplet) | ~9.8 |

| Azulene H-8 | ~8.5 | d (doublet) | ~9.5 |

| Pyridine H-2 | ~8.8 | d (doublet) | ~2.0 |

| Pyridine H-4 | ~8.0 | dt (doublet of triplets) | ~8.0, 2.0 |

| Pyridine H-5 | ~7.4 | dd (doublet of doublets) | ~8.0, 5.0 |

| Pyridine H-6 | ~8.6 | dd (doublet of doublets) | ~5.0, 2.0 |

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum are also influenced by the electronic environment, with carbons closer to the nitrogen atom in the pyridine ring and carbons in the electron-poor seven-membered ring of azulene appearing at lower fields. semanticscholar.orgnsf.gov

Surface Analysis Techniques for Thin Films and Monolayers

The study of azulenyl-pyridine compounds as thin films or monolayers is crucial for their potential applications in molecular electronics and sensor technologies. researchgate.net Surface-sensitive techniques are employed to characterize the structure, orientation, and packing of these molecules on various substrates.

Reflection-Absorption Infrared (RAIR) Spectroscopy, also known as Infrared Reflection-Absorption Spectroscopy (IRRAS), is a highly sensitive technique for obtaining vibrational spectra of thin films and monolayers on reflective surfaces, particularly metals. iupac.orgconicet.gov.ar The technique relies on the "surface selection rule," which states that only vibrational modes with a dynamic dipole moment component perpendicular to the substrate surface will be strongly observed in the RAIR spectrum. nih.gov This principle makes RAIRS an excellent tool for determining the average orientation of adsorbed molecules.

For a thin film of this compound, RAIRS can provide insights into the orientation of both the azulene and pyridine ring systems relative to the surface. For instance, if the molecules adopt an orientation where the pyridine ring is perpendicular to the surface, the out-of-plane bending modes of the pyridine C-H bonds would be suppressed, while the in-plane ring stretching vibrations would be enhanced. researchgate.netresearchgate.net Conversely, a flat-lying orientation would result in stronger out-of-plane vibrational bands.

The table below lists some of the expected characteristic vibrational frequencies for this compound that would be monitored in a RAIRS experiment.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Associated Moiety |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Azulene & Pyridine |

| Pyridine Ring Stretch (C=C, C=N) | 1610-1570 | Pyridine |

| Pyridine Ring Stretch | 1480-1440 | Pyridine |

| Azulene Ring Skeletal Vibrations | 1580, 1450, 1400 | Azulene |

| In-plane C-H Bending | 1250-1000 | Azulene & Pyridine |

| Out-of-plane C-H Bending | 900-700 | Azulene & Pyridine |

By analyzing the relative intensities of these bands, researchers can construct a detailed model of the molecular orientation and intermolecular interactions within the surface-bound layer.

Atomic Force Microscopy (AFM) is a powerful surface imaging technique that provides three-dimensional topographical information at the nanoscale. academicjournals.org It is widely used to characterize the morphology of thin films, including those made from organic molecules like this compound. nih.gov AFM operates by scanning a sharp tip attached to a cantilever across a sample surface; the deflection of the cantilever is measured to create a topographical map. academicjournals.org

In the context of this compound films, AFM can reveal critical information about:

Surface Morphology and Roughness: AFM images can show whether the film is smooth and uniform or if it forms aggregates, domains, or islands. Quantitative analysis of the images yields data on surface roughness, which is a key parameter for device applications. academicjournals.org

Film Thickness and Coverage: By intentionally creating a scratch in the film (a technique sometimes called nanoshaving), the height difference between the film and the substrate can be measured, providing an accurate determination of the film's thickness. nih.gov This is particularly useful for verifying monolayer or multilayer formation.

Molecular Packing and Domain Structure: In high-resolution AFM images, it is sometimes possible to visualize the arrangement of individual molecules or molecular domains. This provides direct insight into the molecular packing (e.g., edge-on vs. face-on orientation) and the long-range order within the film. nih.gov The formation of ordered domains is often critical for the electronic properties of organic thin films.

The combination of AFM with spectroscopic techniques like RAIRS provides a comprehensive understanding of the structure of azulenyl-pyridine thin films, correlating the macroscopic film morphology with the microscopic molecular orientation. nih.gov

Computational and Theoretical Investigations of Azulenyl Pyridine Systems

Quantum Chemical Calculations for Molecular and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. For azulenyl-pyridine systems, these calculations are crucial for understanding their stability, reactivity, and potential as functional materials.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is the most frequently utilized method for investigating the ground state geometries and electronic structures of azulene-based compounds. mdpi.comnih.govresearchgate.netresearchgate.netmdpi.comscirp.orgmdpi.com In a typical DFT study, the initial step involves the optimization of the molecule's three-dimensional structure to find its most stable conformation, corresponding to the minimum energy on the potential energy surface. mdpi.com

For related azulenyl-pyridine derivatives, DFT calculations have been instrumental in establishing key structural parameters and understanding the distribution of electrons within the molecule. mdpi.comresearchgate.net These calculations help in rationalizing the observed chemical and physical properties and in designing new materials with tailored characteristics.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.comirjweb.com

In studies of azulene (B44059) derivatives, DFT calculations are routinely used to determine the energies of the HOMO and LUMO. mdpi.commdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com The distribution of the HOMO and LUMO across the molecular structure provides insights into the regions most susceptible to electrophilic and nucleophilic attack. For instance, in related azulenyl-pyridine compounds, the HOMO is often localized on the azulene and pyridine (B92270) rings. mdpi.com

Table 1: Representative Frontier Molecular Orbital Data for a Related Azulenyl-Pyridine System (Note: This data is for a more complex derivative and is illustrative of the type of information obtained from FMO calculations.)

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| B3LYP/6-31G(d,p) | -5.12 | -2.08 | 3.04 |

| ωB97XD/6-31G(d,p) | -5.89 | -1.87 | 4.02 |

This is a hypothetical representation to illustrate data presentation.

Computational methods, particularly DFT, are employed to calculate the dipole moment and to analyze the charge distribution within the molecule. mdpi.com Mulliken population analysis is a common technique used to estimate the partial atomic charges, providing a numerical representation of the charge localized on each atom. acs.org This information is valuable for understanding intermolecular interactions and the reactive sites within the molecule.

To investigate the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TDDFT) is the method of choice. TDDFT is used to calculate the energies of electronic excited states and to simulate optical properties such as UV-visible absorption spectra. researchgate.netmdpi.com This is particularly important for azulene-containing compounds, which are known for their distinct color and potential applications in photonics.

In studies of related azulene-pyridine systems, TDDFT calculations have been used to clarify the origin of observed absorption bands in their UV-Vis spectra. mdpi.com These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

While DFT is widely used, other computational methods also find application in the study of molecular properties. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results, though often at a greater computational expense. nih.gov

Semi-empirical methods, on the other hand, use approximations and parameters derived from experimental data to simplify the calculations, making them suitable for very large molecules where DFT or ab initio methods would be too computationally demanding. encyclopedia.pub These methods can be used for initial explorations of molecular geometry and electronic properties.

Theoretical Analysis of Reactivity and Reaction Pathways

Computational chemistry is not only used to study the properties of stable molecules but also to explore their reactivity and the mechanisms of chemical reactions. For azulenyl-pyridine systems, theoretical analysis can predict the most likely sites for chemical reactions and elucidate the step-by-step pathways that these reactions follow.

The increased electron density in the five-membered ring of azulene generally makes it susceptible to electrophilic substitution. mdpi.com Computational models can quantify this reactivity by calculating various reactivity descriptors derived from the electronic structure. The analysis of the frontier molecular orbitals, as discussed earlier, is a primary tool for predicting reactivity. The regions of the molecule where the HOMO is localized are likely sites for electrophilic attack, while regions with a high LUMO density are prone to nucleophilic attack.

Regioselectivity of Electrophilic Aromatic Substitution on the Azulene Moiety

Theoretical studies have consistently shown that the five-membered ring of the azulene nucleus is more susceptible to electrophilic attack than the seven-membered ring. This is attributed to the asymmetry of the electronic system, which leads to a higher electron charge density in the five-atom ring. mdpi.com Computational analyses, utilizing methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) at levels like B3LYP/6-31+G**, have been employed to predict the most reactive sites on the azulene molecule. nih.govresearchgate.net

These calculations focus on electrophilic affinities, activation energies, and the relative stabilities of cationic intermediates (sigma complexes) formed during the substitution reaction. nih.govresearchgate.net The results from these computational models indicate that position 1 (and the equivalent position 3) is the most reactive site for electrophilic aromatic substitution under kinetic control. nih.govresearchgate.netmdpi.com This heightened reactivity at the 1-position is a key factor in the synthesis and functionalization of azulenyl-pyridine systems, dictating the primary point of attachment for the pyridine ring. mdpi.com While position 1 is the kinetically favored site, studies also note that isomers with substituents at position 2 are often the thermodynamically more stable products. nih.govresearchgate.net However, for most electrophilic aromatic substitution reactions, the kinetic product at position 1 is the one predominantly formed. nih.govresearchgate.net

The regioselectivity is fundamentally governed by the ability of the azulene ring system to stabilize the positive charge in the transition state and the resulting intermediate. The formation of the sigma complex at position 1 allows for effective delocalization of the positive charge. The inherent electronic properties of the azulene core, therefore, direct electrophiles preferentially to the 1-position, a principle that is foundational in understanding the structure of 3-(Azulen-1-yl)pyridine.

Reaction Energetics and Intermediate Stability

Computational chemistry provides significant insights into the energetics of the electrophilic substitution on azulene, further explaining the observed regioselectivity. The stability of the cationic intermediates formed upon electrophilic attack is a critical determinant of the reaction pathway. Theoretical models are used to optimize the structures of these intermediates and calculate their total energies. nih.gov

Studies comparing the relative stabilities (ΔE) of intermediates formed by electrophilic attack at different positions on the azulene ring confirm that the intermediate for substitution at position 1 is lower in energy compared to intermediates formed at other positions, such as position 2. nih.govresearchgate.net This lower energy indicates a more stable intermediate and, consequently, a lower activation energy for the reaction path leading to 1-substituted azulenes.

The table below summarizes the conceptual findings from theoretical studies on the stability of intermediates in the electrophilic substitution of azulene.

| Position of Electrophilic Attack | Relative Stability of Cationic Intermediate | Reaction Control | Predominant Product Type |

| 1 | More Stable (Lower Energy) | Kinetic | Kinetic Product |

| 2 | Less Stable (Higher Energy) | Thermodynamic | Thermodynamic Product |

This table is a generalized representation based on findings that position 1 is the kinetically favored site due to a more stable intermediate, while position 2 substitution leads to the thermodynamically favored product. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Electronic Properties and Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies on azulenyl-pyridine systems and related derivatives utilize computational methods to link molecular structure to chemical reactivity and electronic behavior. These in silico studies, often carried out using Density Functional Theory (DFT), calculate key molecular descriptors and quantum chemical parameters. mdpi.comresearchgate.net

For azulene derivatives, QSAR studies focus on properties that govern their electrochemical behavior and reactivity. mdpi.com Important computed parameters include:

Frontier Molecular Orbital (FMO) Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are central to predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

Energy Gap (ΔE_gap): The difference between LUMO and HOMO energies, which is an indicator of chemical reactivity and kinetic stability. mdpi.com

Ionization Potential (I) and Electron Affinity (A): These parameters are directly related to HOMO and LUMO energies, respectively, and are crucial for understanding redox properties. mdpi.comproquest.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com In azulenyl-pyridines, negative potential is typically localized around the nitrogen atom of the pyridine ring, indicating a site susceptible to electrophilic attack or coordination to metal ions. mdpi.com

The following table lists key QSAR descriptors and their significance in the context of azulenyl-pyridine reactivity.

| QSAR Descriptor | Significance |

| HOMO Energy | Indicates electron-donating ability; higher values correlate with greater ease of oxidation. |

| LUMO Energy | Indicates electron-accepting ability; lower values correlate with greater ease of reduction. |

| Energy Gap (ΔE_gap) | Relates to the molecule's polarizability and chemical reactivity. |

| Ionization Potential (I) | Energy required to remove an electron; correlates with oxidation potential. proquest.com |

| Electron Affinity (A) | Energy released when an electron is added; correlates with reduction potential. proquest.com |

| Chemical Potential (μ) | Measures the escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | Measures resistance to change in electron distribution. |

| Global Electrophilicity (ω) | Describes the ability of a molecule to accept electrons. |

These theoretical descriptors provide a quantitative framework for understanding and predicting the behavior of this compound and its derivatives in various chemical environments.

Correlation of Theoretical Parameters with Experimental Data

A critical validation of computational models is the correlation of calculated parameters with experimentally measured data. For azulenyl-pyridine derivatives, a strong focus has been placed on correlating theoretical electronic properties with experimental electrochemical data, such as oxidation and reduction potentials obtained from cyclic voltammetry. mdpi.comproquest.com

Studies on azulenes substituted with vinyl-pyridine moieties have demonstrated excellent linear correlations between DFT-computed energies of frontier molecular orbitals (FMOs) and their experimental redox potentials. mdpi.comresearchgate.netproquest.com Specifically:

The calculated HOMO energy shows a very good linear correlation with the experimental first anodic peak potential (E_a) , which represents the oxidation potential. mdpi.com

The calculated LUMO energy correlates well with the first cathodic peak potential (E_c) , representing the reduction potential.

These correlations are often very strong, with reported coefficients of determination (R²) greater than 0.990 when using appropriate DFT functionals like B3LYP. mdpi.com This indicates that the computational approach is a highly reliable tool for predicting the electrochemical behavior of these compounds. mdpi.comproquest.com The successful correlation allows researchers to use in silico methods to design novel azulenyl-pyridine ligands with tailored electronic and electrochemical properties for applications such as sensors or modified electrodes. mdpi.com

The strong agreement between theoretical calculations and experimental results validates the computational models used to describe the electronic structure and reactivity of the azulenyl-pyridine system. This synergy between theory and experiment is instrumental in advancing the understanding of these molecules and guiding the synthesis of new materials with desired functions. proquest.com

Electrochemical Behavior and Electropolymerization of Azulenyl Pyridine Compounds

Electrochemical Redox Properties and Potentials

The redox potentials of these compounds are sensitive to their molecular structure, particularly the nature and position of substituents on both the azulene (B44059) and pyridine (B92270) rings. For instance, studies on 4-(azulen-1-yl)-2,6-bis(2-furyl)- and 4-(azulen-1-yl)-2,6-bis(2-thienyl)-pyridines have shown that the introduction of electron-releasing alkyl groups on the azulene ring lowers the oxidation potentials, making the compounds easier to oxidize. researchgate.net In contrast, the effect of substituents on the reduction potentials is more complex. researchgate.net

To illustrate the range of redox potentials observed in related compounds, the following table summarizes the experimental oxidation (Ea) and reduction (Ec) potentials for a series of 6-(4-Pyridyl)Azulene derivatives.

| Compound | EHOMO (eV) | ELUMO (eV) | Eg (eV) | First Oxidation Potential (Eox, V vs. Fc/Fc⁺) |

| Azu-Py-DF | -5.20 | -2.60 | 2.60 | 0.68 |

| Azu-Py-OMeTPA | -5.23 | -2.63 | 2.60 | 0.45 |

Data sourced from studies on 6-(4-Pyridyl)Azulene derivatives as hole transport materials for perovskite solar cells.

Voltammetric Techniques for Electrochemical Characterization

Several voltammetric techniques are employed to investigate the electrochemical properties of azulenyl-pyridine compounds, providing insights into their redox processes, reaction mechanisms, and potential for polymerization.

Cyclic Voltammetry (CV) for Redox Process Characterization

Cyclic voltammetry is a fundamental technique used to probe the redox behavior of azulenyl-pyridines. By scanning the potential of a working electrode and measuring the resulting current, CV can identify the oxidation and reduction peaks of the compound. The shape of the voltammogram, the peak potentials, and the peak currents provide information about the reversibility of the electron transfer processes, the stability of the generated radical ions, and the number of electrons involved. researchgate.netupb.ro

For many azulene derivatives, the first oxidation step is a quasi-reversible process corresponding to the formation of a radical cation. researchgate.net Subsequent oxidation steps may also be observed at higher potentials. Similarly, the reduction processes can be characterized, which often involve the pyridine moiety and the seven-membered ring of the azulene. The stability of the electrochemically generated species can be assessed by observing the changes in the cyclic voltammogram over multiple scans.

Differential Pulse Voltammetry (DPV) for Oxidation and Reduction Potentials

Differential pulse voltammetry is a more sensitive technique than cyclic voltammetry and is often used to obtain more accurate values for the oxidation and reduction potentials. researchgate.net DPV works by superimposing small potential pulses on a linearly increasing potential ramp and measuring the differential current. This method enhances the signal-to-noise ratio and allows for better resolution of closely spaced redox peaks.

The peak potentials obtained from DPV are generally considered to be a good approximation of the standard redox potentials of the electrochemical processes. This data is crucial for understanding the electronic properties of the molecules and for correlating them with their molecular structure.

Rotating Disk Electrode (RDE) Voltammetry for Mechanistic Insights

Rotating disk electrode voltammetry is a hydrodynamic technique that provides valuable information about the kinetics and mechanism of the electrode reactions. als-japan.compineresearch.compineresearch.com In an RDE experiment, the working electrode is rotated at a constant and controlled speed, which induces a well-defined flow of the solution towards the electrode surface. This controlled mass transport allows for the separation of diffusion-limited and kinetically-limited currents.

Electropolymerization Processes and Resulting Film Formation

A key feature of many azulene derivatives, including those containing pyridine moieties, is their ability to undergo electropolymerization. researchgate.netmdpi.com This process involves the electrochemical oxidation of the monomer, leading to the formation of a polymer film on the electrode surface. The polymerization typically occurs through the coupling of radical cations generated during the oxidation process, primarily at the 1 and 3 positions of the azulene ring.

The formation of the polymer film can be achieved by repeatedly cycling the potential in the range of the first anodic peak or by applying a constant potential (potentiostatic electrolysis). researchgate.netmdpi.com The properties of the resulting polymer film, such as its conductivity, stability, and morphology, are highly dependent on the electropolymerization conditions, including the monomer concentration, the solvent and supporting electrolyte, the applied potential or potential range, and the number of cycles or the duration of electrolysis. mdpi.com

For example, the electropolymerization of 4-(azulen-1-yl)-2,6-bis(2-furyl)pyridine has been shown to form conductive polymeric films on the electrode surface. researchgate.net The resulting films can be characterized by various techniques, including cyclic voltammetry in a monomer-free solution, which reveals the redox activity of the polymer itself. The stability of the film can be assessed by observing the changes in its electrochemical response over multiple cycles.

Influence of Substituents on Electrochemical Properties

As mentioned earlier, the electrochemical properties of azulenyl-pyridine compounds are significantly influenced by the presence of substituents on either the azulene or pyridine rings.

Electron-releasing groups (e.g., alkyl groups) attached to the azulene moiety increase the electron density of the π-system, making the compound easier to oxidize. This is reflected in a shift of the oxidation potentials to less positive values. researchgate.net For instance, the oxidation potentials of guaiazulene- and trimethyl-azulene-substituted pyridines are lower than those of the unsubstituted parent compounds. researchgate.net

Conversely, electron-withdrawing groups would be expected to make the oxidation more difficult, shifting the oxidation potentials to more positive values. The influence of substituents on the reduction potentials is generally more complex and can be affected by the position of the substituent and the specific orbital involved in the reduction process. researchgate.net These substituent effects provide a powerful tool for tuning the redox properties of azulenyl-pyridine compounds for specific applications, such as in molecular electronics or as components in redox-active materials.

Correlation of Electrochemical Data with Computational Parameters

The electrochemical behavior of azulenyl-pyridine compounds is intrinsically linked to their electronic structure. Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to calculate various molecular parameters that can be correlated with experimentally observed electrochemical data, such as oxidation and reduction potentials. This correlation is crucial for understanding the structure-property relationships and for the rational design of new materials with tailored electrochemical properties.

Research into azulene derivatives has demonstrated a strong linear relationship between theoretically calculated energies of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and their experimental redox potentials. researchgate.netmdpi.com The HOMO energy is associated with the electron-donating ability of a molecule and, therefore, is expected to correlate with its oxidation potential. Conversely, the LUMO energy relates to the electron-accepting ability and should correlate with the reduction potential.

The general trend observed is that substituents that increase the electron density on the azulene ring, such as alkyl groups, lead to lower oxidation potentials. researchgate.net This is consistent with an increase in the HOMO energy level, making the molecule easier to oxidize.

To illustrate the correlation between electrochemical and computational data, the following table presents findings for a series of 4-(azulen-1-yl)pyridine derivatives.

Table 1: Correlation of Experimental Electrochemical Data with Computational Parameters for 4-(Azulen-1-yl)pyridine Derivatives

| Compound | First Anodic Peak Potential (Epa1) [V] | LUMO Energy [eV] |

| 4-(Azulen-1-yl)-2,6-bis(2-furyl)pyridine | Data not specified | Data not specified |

| 4-(Guaiazulen-1-yl)-2,6-bis(2-furyl)pyridine | Data not specified | Data not specified |

| 4-(4,6,8-Trimethylazulen-1-yl)-2,6-bis(2-furyl)pyridine | Data not specified | Data not specified |

| 4-(Azulen-1-yl)-2,6-bis(2-thienyl)pyridine | Data not specified | Data not specified |

| 4-(Guaiazulen-1-yl)-2,6-bis(2-thienyl)pyridine | Data not specified | Data not specified |

| 4-(4,6,8-Trimethylazulen-1-yl)-2,6-bis(2-thienyl)pyridine | Data not specified | Data not specified |

The correlation between experimental and computational data provides a predictive tool for the design of new azulenyl-pyridine compounds for various applications, including the development of novel conductive polymers and materials for molecular electronics.

Advanced Applications of Azulenyl Pyridine Compounds in Materials Science

Molecular Electronics and Optoelectronics

The tunable electronic properties of azulenyl-pyridine derivatives make them prime candidates for components in next-generation electronic and optoelectronic devices. Their ability to be chemically modified allows for precise control over energy levels and charge transport characteristics.

Organic Field-Effect Transistors (OFETs) and Semiconductor Materials

The development of novel organic semiconductors is crucial for advancing flexible and low-cost electronics. Azulenyl-pyridine systems have emerged as promising materials for the active channel in Organic Field-Effect Transistors (OFETs). Their rigid, planar structures facilitate efficient intermolecular π-π stacking, which is essential for charge transport.

In a notable development, a series of azulene- and pyridine-fused heteroaromatics were synthesized and investigated for their semiconductor potential. mdpi.comnih.gov One such compound, 1,10-diheptylazuleno[1,2-c]azuleno[2′,1′:5,6]pyrido[3,4-g]isoquinoline, designated as Az-Py-1 , demonstrated significant potential as a p-type semiconductor. mdpi.comnih.gov Single-crystal ribbons of Az-Py-1 were used to fabricate OFETs, which exhibited high hole mobilities. mdpi.comnih.gov The molecules in the crystal adopt a one-dimensional sliding π-π stacking pattern with a uniform distance of 3.46 Å, creating an ideal pathway for charge transport. mdpi.com These studies revealed that the unique electronic structure of azulene (B44059) promotes the formation of materials with promising characteristics for organic electronics. nih.gov

| Compound | Device Type | Semiconductor Type | Highest Hole Mobility (μh) | Average Hole Mobility (μh) |

|---|---|---|---|---|

| Az-Py-1 | Single-Crystal Ribbon OFET | p-type | 0.29 cm² V⁻¹ s⁻¹ mdpi.comnih.gov | 0.16 cm² V⁻¹ s⁻¹ mdpi.com |

Hole Transport Materials (HTMs) for Perovskite Solar Cell Architectures

Perovskite solar cells (PSCs) have shown remarkable progress, and the hole transport material (HTM) is a critical component for achieving high efficiency and stability. The ideal HTM should possess suitable energy levels for efficient hole extraction, high hole mobility, and good film-forming properties. Azulenyl-pyridine derivatives have been designed to meet these requirements.

| HTM | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) |

|---|---|---|---|---|

| Azu-Py-OMeTPA | 18.10% mdpi.comnih.gov | 1.08 V mdpi.com | 22.58 mA cm⁻² mdpi.com | 0.74 mdpi.com |

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are essential for applications in photonics, including optical data storage and communications. The large dipole moments and extended π-conjugation in azulenyl-pyridine compounds make them excellent candidates for NLO applications, particularly for second-harmonic generation (SHG).

Design of NLO Chromophores with Azulenyl-Pyridine Scaffolds

The design of NLO chromophores often involves creating molecules with a strong intramolecular charge-transfer character. The azulene moiety can act as a potent electron donor, while the pyridine (B92270) ring, especially when quaternized to a pyridinium (B92312) cation, serves as a strong electron acceptor. This "push-pull" architecture is key to achieving large second-order NLO responses.

A study of several azulene-based substituted pyridinium cations demonstrated this principle effectively. The azulene group was shown to be an extremely efficient electron donor, leading to significant static quadratic hyperpolarizabilities (β₀), a measure of the molecular NLO response. Another approach involves embedding azulenyl-pyridine-containing azo dyes into a polymer matrix like poly(methyl methacrylate) (PMMA). These guest-host systems can be processed into thin films and poled with a strong electric field to align the dipolar chromophores, resulting in a material with a large macroscopic second-order NLO susceptibility (χ⁽²⁾).

| Compound | NLO Property | Measured Value | Measurement Technique |

|---|---|---|---|

| azulene-1-azo(N-methyl-4'-pyridinium) | Static Quadratic Hyperpolarizability (β₀) | 67 × 10⁻³⁰ cm⁵ esu⁻¹ | Hyper-Rayleigh Scattering |

| azulene-1-[(E)-2-(N-methyl-4'-pyridinium)ethenyl] | Static Quadratic Hyperpolarizability (β₀) | 108 × 10⁻³⁰ cm⁵ esu⁻¹ | Hyper-Rayleigh Scattering |

| azulene-1-azo[(N-methyl-5'-quinolinium)] | Static Quadratic Hyperpolarizability (β₀) | 80 × 10⁻³⁰ cm⁵ esu⁻¹ | Hyper-Rayleigh Scattering |

Second-Order Nonlinear Optical (NLO) Susceptibilities and Poling Kinetics in Thin Films

Conjugated organic molecules featuring an azulen-1-yl-pyridine framework have been investigated for their significant second-order nonlinear optical (NLO) properties. nih.gov These materials are of interest for applications in photonics and optical data processing. researchgate.net The NLO response in these donor-π-acceptor systems arises from the efficient intramolecular charge transfer, where the azulene moiety acts as a powerful electron donor. acs.org

To harness these molecular properties on a macroscopic level, chromophores such as those based on 4-(R-azulen-1-yl)-2,6-dimethyl-pyridine are embedded into a polymer matrix, typically polymethyl methacrylate (B99206) (PMMA), to form guest-host thin films. nih.gov These films are processed to be of good optical quality using techniques like spin coating. To induce a non-centrosymmetric alignment of the dipolar chromophores, which is a prerequisite for a bulk second-order NLO effect, a poling technique is employed. This involves applying a strong DC electric field to the film at a temperature near the polymer's glass transition temperature, allowing the dipolar molecules to orient themselves with the field. nih.gov

The NLO properties of these poled films are characterized using the optical second harmonic generation (SHG) technique. nih.gov The poling kinetics, which describe the temporal evolution of the chromophore alignment, can be monitored in situ with SHG. Studies have reported the second-order NLO susceptibilities (χ⁽²⁾) for thin films containing various azulene-based dyes, demonstrating their potential in photonic devices. nih.govacs.org The magnitude of the hyperpolarizability is sensitive to the specific structure, with the azulene donor consistently enabling large NLO responses. acs.org

| Compound Type | Key Structural Feature | Measured Property | Reported Value | Reference |

|---|---|---|---|---|

| Azulene-1-azo(N-methyl-4'-pyridinium) | Azo linker to pyridinium acceptor | Static quadratic hyperpolarizability (β₀) | 67 × 10⁻³⁰ cm⁵ esu⁻¹ | acs.org |

| Azulene-1-[(E)-2-(N-methyl-4'-pyridinium)ethenyl] | Ethenyl linker to pyridinium acceptor | Static quadratic hyperpolarizability (β₀) | 108 × 10⁻³⁰ cm⁵ esu⁻¹ | acs.org |

| Azulene-fused Porphyrin (Mg complex) | Direct fusion of azulene to porphyrin ring | Static first hyperpolarizability (⟨β₀⟩) per heavy atom | 41.59 × 10⁻³⁰ esu | rsc.org |

| Azobenzene tailored with azulen-1-yl-pyridine | Guest-host system in PMMA film | Second-order NLO susceptibility (d₃₃) | Values reported, comparable to other organic NLO materials | nih.gov |

Self-Assembled Monolayers (SAMs) for Surface Modification and Device Integration

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, providing a powerful method for tailoring the chemical and physical properties of surfaces at the molecular level. While direct studies on 3-(Azulen-1-yl)pyridine for SAM formation are not widely reported, the constituent parts of the molecule make it a highly promising candidate for such applications. Pyridine-terminated molecules, particularly those functionalized with thiol groups, are well-established precursors for forming robust SAMs on gold and other metallic surfaces. rsc.orghepvs.ch

In this context, a derivative such as an S-acetyl protected oligophenylene pyridine dithiol can be used where the pyridine moiety acts as a "hook" or anchoring group that promotes orientational order and strong interaction with the substrate. rsc.org The electrodeposition of metals like palladium has been successfully demonstrated on pyridine-terminated SAMs, showcasing their utility in fabricating nanoscale electronic components and catalytic surfaces. nih.gov

By functionalizing the this compound molecule with an appropriate anchoring group (e.g., a thiol), it could be readily integrated into SAMs. The pyridine end would ensure stable assembly on the surface, while the exposed azulene moiety would impart its unique characteristics to the interface. The inherent optical, electronic, and redox-active properties of the azulene nucleus could be used to create photo-switchable surfaces, molecular sensors, or components for molecular electronics, where the SAM structure provides the necessary organization and device integration.

Applications in Artificial Light-Harvesting Complexes and Energy Transfer Systems

Artificial light-harvesting systems aim to mimic the highly efficient energy capture and transfer processes found in natural photosynthesis. schlaucohenlab.comtu-braunschweig.de These systems typically consist of an assembly of chromophores (light absorbers) and energy acceptors arranged with nanoscale precision to facilitate directional energy flow, often via Förster Resonance Energy Transfer (FRET). researchgate.netrsc.org

The azulene moiety possesses unique photophysical properties that make it an intriguing component for such systems. Unlike most fluorescent molecules that emit from their lowest excited singlet state (S₁), azulene exhibits anomalous fluorescence from its second excited singlet state (S₂). This property opens up alternative energy transfer pathways that can be exploited in designing novel light-harvesting complexes.

Although specific complexes based on this compound are still an emerging area of research, its structure is well-suited for this application. The azulene unit can serve as the primary light-absorbing antenna. Upon excitation, it could transfer its energy from the S₂ state to an appropriate acceptor, such as a porphyrin or another organic dye. The pyridine group provides a convenient point for chemical modification, allowing the molecule to be covalently linked into larger supramolecular structures or coordinated to a central metal ion, thereby creating a well-defined multi-chromophore assembly. rug.nlrug.nl The development of such systems could lead to more efficient solar energy conversion technologies and advanced photocatalysis. rsc.org

Development of Chemically Modified Electrodes (CMEs) for Electrochemical Applications

Derivatives of azulenyl-pyridine are highly effective monomers for the fabrication of chemically modified electrodes (CMEs) with applications in electrochemical sensing. researchgate.netresearchgate.net The modification process typically involves the direct electrochemical polymerization of the monomer onto a conductive substrate, such as a glassy carbon electrode. mdpi.comresearchgate.net The azulene nucleus undergoes irreversible electrooxidation at its 1 and 3 positions, leading to the formation of a stable, adherent polymer film on the electrode surface. mdpi.com

The resulting polyazulene-based film is rich in complexing sites provided by the pyridine and other heterocyclic groups incorporated into the monomer structure. mdpi.commdpi.com These sites can selectively bind to specific analytes, particularly heavy metal ions. This property makes azulenyl-pyridine CMEs excellent platforms for trace metal analysis in environmental samples. proquest.com

The primary detection method used with these CMEs is anodic stripping voltammetry (ASV). mdpi.com This technique involves two steps: a preconcentration step where metal ions from the solution are captured and accumulated onto the electrode surface by the complexing polymer, followed by a stripping step where the electrode potential is scanned to re-oxidize the captured metals, generating a current signal whose magnitude is proportional to the analyte concentration. This method provides excellent sensitivity, with very low detection limits reported for ions such as lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and mercury (Hg²⁺). researchgate.netmdpi.com Researchers have optimized various parameters, including electropolymerization potential and film thickness, to enhance the analytical performance of these sensors. proquest.com

| Monomer Used for CME | Target Analyte | Reported Detection Limit (DL) | Reference |

|---|---|---|---|

| 4-(azulen-1-yl)-2,6-bis((E)-2-(thiophen-2-yl)vinyl)pyridine | Pb(II) | 5 × 10⁻⁸ M | mdpi.com |

| 2,6-bis((E)-2-(furan-2-yl)vinyl)-4-(5-isopropyl-3,8-dimethylazulen-1-yl)pyridine | Pb(II) | 5 × 10⁻⁸ M | researchgate.net |

| (E)-5-((6-t-butyl-4,8-dimethylazulen-1-yl)diazenyl)-1H-tetrazole | Pb(II) | ~10⁻⁹ M | mdpi.com |

| 4-(5-isopropyl-3,8-dimethylazulen-1-yl)-2,6-bis((E)-2-(thiophen-2-yl)vinyl)pyridine | Pb(II) | Detection and optimization studied | researchgate.net |

| Unsubstituted 4-(azulen-1-yl)-2,6-bis(2-furyl)pyridine | Showed tendency to form conductive polymer films | researchgate.net |

Reactivity and Reaction Mechanisms of Azulenyl Pyridine Systems

Electrophilic Aromatic Substitution (EAR) Pathways

The unique electronic structure of azulene (B44059), a non-benzenoid aromatic hydrocarbon, dictates its reactivity. It consists of an electron-rich five-membered ring fused to an electron-poor seven-membered ring. This inherent polarization results in a significant dipole moment and distinct reactivity patterns compared to its isomer, naphthalene. Electrophilic attacks preferentially occur at the electron-rich positions of the five-membered ring, namely C1 and C3. researchgate.netresearchgate.net

In 3-(azulen-1-yl)pyridine, the C1 position of the azulene moiety is already substituted. Consequently, electrophilic aromatic substitution (EAR) predominantly occurs at the next most activated position, which is the C3 carbon. researchgate.net The electron-rich nature of the five-membered ring directs incoming electrophiles to this site. This regioselectivity is a result of the stabilization of the cationic intermediate (arenium ion) formed during the reaction. Attack at the C3 position allows the positive charge to be delocalized effectively throughout the molecule, including the seven-membered ring, without disrupting the aromaticity of the pyridine (B92270) ring.

Studies have demonstrated this specific site reactivity in various EAR reactions. For instance, the bromination of 4-(azulen-1-yl)-2,6-diphenylpyridine with N-bromosuccinimide (NBS) selectively yields the 4-(3-bromo-azulen-1-yl)-2,6-diphenylpyridine, confirming that the C3 position of the azulene nucleus retains its high nucleophilicity. semanticscholar.org However, other electrophilic reactions like nitration with cupric nitrate (B79036) or alkylation attempts may fail, indicating that the reactivity is also dependent on the nature of the electrophile and reaction conditions. semanticscholar.org

| Reactant | Electrophile/Reagent | Major Product | Reference |

|---|---|---|---|

| 4-(Azulen-1-yl)-2,6-diphenylpyridine | N-Bromosuccinimide (NBS) | 4-(3-Bromo-azulen-1-yl)-2,6-diphenylpyridine | semanticscholar.org |

| Azulene | Pyridine N-oxide / Tf₂O | 1-(2-Pyridyl)azulene | nii.ac.jp |

| 1-(2-Pyridyl)azulene | Pyridine / Tf₂O | 1-(2-Pyridyl)-3-(4-pyridyl)azulene | nii.ac.jp |

This deactivating effect makes electrophilic substitution on the azulene ring more difficult. researchgate.net For example, the substitution of azulene at the C1 position with a positively charged group, such as a pyridinium (B92312) moiety, significantly hinders subsequent electrophilic attack at the C3 position. researchgate.net However, the pyridine group itself (as opposed to a pyridinium cation) has a less pronounced deactivating effect, and the azulene moiety often retains sufficient nucleophilicity to react with potent electrophiles, albeit potentially requiring harsher conditions than unsubstituted azulene. researchgate.netsemanticscholar.org The protonation or coordination of metal ions occurs on the nitrogen atom of the pyridine ring, which further influences the electronic properties of the entire system. nih.gov

Nucleophilic Addition Reactions on Azulenyl-Pyridine Scaffolds

While the azulene ring is electron-rich and thus generally unreactive towards nucleophiles, the pyridine ring is electron-deficient and susceptible to nucleophilic attack. quimicaorganica.orgquimicaorganica.org In this compound, hard nucleophiles such as organometallic reagents or amide ions are expected to preferentially attack the pyridine ring, typically at the C2' or C6' positions (ortho to the nitrogen atom). quimicaorganica.org

The reaction proceeds via a nucleophilic addition mechanism, forming a negatively charged intermediate (a Meisenheimer-like complex). quimicaorganica.org Subsequent rearomatization, often through the loss of a hydride ion (especially in the presence of an oxidizing agent), leads to a substituted pyridine product. This type of reaction, known as the Chichibabin reaction when using sodium amide, is a characteristic feature of pyridine chemistry. quimicaorganica.org The azulene moiety, being electron-donating, may slightly reduce the electrophilicity of the pyridine ring but does not prevent the nucleophilic addition. Activation of the pyridine ring, for instance by N-alkylation to form a pyridinium salt, would further enhance its reactivity towards nucleophiles. nih.gov

Palladium-Catalyzed Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been applied to the synthesis of azulenyl-pyridine systems. researchgate.netumich.edu These reactions typically involve an aryl halide or triflate and an organometallic reagent, and they proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.

For instance, the synthesis of 4-(azulen-1-yl)-2,6-diphenylpyridines bearing electron-withdrawing groups on the azulene moiety has been achieved using a palladium(II) chloride-promoted reaction. researchgate.net In this process, a substituted azulene couples with a 4-chloro-2,6-diphenylpyranylium salt, which is then converted in situ to the corresponding pyridine. researchgate.net

The general mechanism for a Suzuki-type coupling to form an azulenyl-pyridine would be:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., 3-bromopyridine) to form a Pd(II) intermediate.

Transmetalation: An azulenylboronic acid derivative transfers the azulenyl group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups (azulenyl and pyridyl) couple and are eliminated from the palladium center, forming the this compound product and regenerating the Pd(0) catalyst.

These methods offer a versatile route to functionalized azulenyl-pyridines that may not be accessible through classical electrophilic substitution. beilstein-journals.orgnih.gov

| Reaction Type | Catalyst/Reagents | Key Mechanistic Steps | Application | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Oxidative Addition, Transmetalation, Reductive Elimination | Formation of C-C bonds between aryl halides and boronic acids | nih.gov |

| Intramolecular C-H Arylation | Pd(OAc)₂, PPh₃ | C-H Activation, Reductive Elimination | Synthesis of fused N-containing polycyclic aromatic compounds | beilstein-journals.org |

| Oxidative C-H/C-H Cross-Coupling | Pd(OAc)₂, AgOAc (oxidant) | Regioselective C-H activation of two different arenes | Direct coupling of heteroarenes without pre-functionalization | nih.gov |

Reductive Cyclization Mechanisms in Fused Azulenyl-Pyridine Systems

The synthesis of complex, fused heteroaromatic systems containing both azulene and pyridine rings can be achieved through reductive cyclization strategies. nsf.govnih.govacs.org A notable example is the formation of azulene- and pyridine-fused heteroaromatics from 1-nitroazulene precursors bearing a strategically placed group capable of participating in cyclization. nsf.gov

A proposed mechanism for such a transformation involves the reduction of the nitro group to a reactive intermediate, such as a nitrene or an amino group, using a reducing agent like triphenylphosphine (B44618). bohrium.com This is followed by an intramolecular cyclization. For example, the reduction of a 1-nitroazulene derivative can lead to an unexpected pyridine-fused product instead of the typically observed pyrrole-fused product from a Cadogan cyclization. nsf.gov

Control experiments suggest that this unique reactivity is specific to having the nitro group at the 1-position of the azulene. nsf.gov The mechanism likely involves the formation of a phosphine-derived intermediate which then undergoes an intramolecular nucleophilic cyclization onto a neighboring group (e.g., a methyl group on an adjacent phenyl ring), eventually leading to the formation of the fused pyridine ring system after rearrangement and aromatization. bohrium.com This methodology provides an effective route for constructing large, π-conjugated systems like azuleno[1,2-b]pyridine derivatives. nsf.govnih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-(Azulen-1-yl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling azulene with pyridine derivatives via cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira coupling). Optimization requires adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., THF or DMF), and reaction temperatures. For example, a 72-hour reflux in THF with Pd catalysts may yield higher purity . Monitoring progress via TLC or HPLC is critical. Pre-functionalization of azulene (e.g., bromination at the 1-position) can improve regioselectivity.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., azulene’s diatropic ring current shifts pyridine protons downfield) .

- X-ray Crystallography : Resolves π-stacking interactions between azulene and pyridine moieties .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound in laboratory settings?